Lenvatinib Impurity F

Impurity Profiling Hydrolytic Degradation Mass Spectrometry

Authentic Lenvatinib Impurity F (Desamino Hydroxy Lenvatinib) is the hydrolytic degradation marker with a unique carboxylic acid moiety. Supplied with full COA (HPLC/NMR/MS), it is essential for stability-indicating methods and ICH-compliant impurity profiling. Its distinct retention behavior ensures specific qualification, avoiding the regulatory risk of substituting with generic impurities. Procure this fully characterized standard for validated ANDA submissions.

Molecular Formula C21H18ClN3O5
Molecular Weight 427.8 g/mol
CAS No. 417717-21-6
Cat. No. B108468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenvatinib Impurity F
CAS417717-21-6
Synonyms4-(3-Chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylic Acid
Molecular FormulaC21H18ClN3O5
Molecular Weight427.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1C(=O)O)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl
InChIInChI=1S/C21H18ClN3O5/c1-29-19-10-17-13(9-14(19)20(26)27)18(6-7-23-17)30-12-4-5-16(15(22)8-12)25-21(28)24-11-2-3-11/h4-11H,2-3H2,1H3,(H,26,27)(H2,24,25,28)
InChIKeyWVPCSJGFZLUZOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenvatinib Impurity F (CAS 417717-21-6): A Hydrolytic Degradation Product and Metabolite Reference Standard


Lenvatinib Impurity F (CAS 417717‑21‑6), chemically designated as 4‑(3‑chloro‑4‑(3‑cyclopropylureido)phenoxy)‑7‑methoxyquinoline‑6‑carboxylic acid and also known as Desamino Hydroxy Lenvatinib, is a structurally defined impurity of the multi‑kinase inhibitor lenvatinib [1]. This compound arises primarily as a hydrolytic degradation product of lenvatinib mesylate and has been identified as a human metabolite (M30) in cross‑species metabolism studies [2][3]. It is supplied as a fully characterized reference standard with accompanying certificates of analysis (COA) that include HPLC, NMR, and MS data, supporting its use in analytical method development, validation, and quality control for lenvatinib drug substances and products [4].

Why Lenvatinib Impurity F Cannot Be Replaced by Another Lenvatinib Impurity or Metabolite


Lenvatinib Impurity F is not a generic “lenvatinib impurity” that can be interchangeably substituted with other related substances. Its unique structural feature—a carboxylic acid moiety formed via hydrolysis of the parent drug’s primary carboxamide group—confers distinct chromatographic retention behavior, mass spectral fragmentation patterns, and degradation‑pathway specificity that are not replicated by other lenvatinib impurities [1][2]. Regulatory guidelines (ICH Q3A/Q3B) require the identification, qualification, and control of each specified impurity based on its individual toxicological and analytical profile [3]. Consequently, using an alternative impurity—even one with a similar core scaffold—invalidates method specificity, compromises stability‑indicating assay accuracy, and may lead to erroneous impurity profiling during ANDA submission or commercial batch release. The evidence presented below quantifies these critical differentiators.

Quantitative Differentiation of Lenvatinib Impurity F from Lenvatinib and Other In‑Class Impurities


Structural Divergence: Carboxylic Acid vs. Carboxamide Differentiation

Lenvatinib Impurity F differs from the parent drug lenvatinib by a single functional group transformation: the primary carboxamide of lenvatinib (C=O‑NH₂) is hydrolyzed to a carboxylic acid (C=O‑OH) [1]. This modification increases the molecular mass by +0.984 Da (from 426.85 g/mol for lenvatinib to 427.84 g/mol for Impurity F) and alters the hydrogen‑bond donor/acceptor profile (3 H‑bond donors, 6 acceptors vs. lenvatinib’s 4 donors, 6 acceptors) [2]. Consequently, Impurity F exhibits a distinct retention time shift in reversed‑phase HPLC, typically eluting later than lenvatinib due to increased polarity [3].

Impurity Profiling Hydrolytic Degradation Mass Spectrometry

Degradation Pathway Specificity: Hydrolytic Stress vs. Other Stress Conditions

Forced degradation studies conducted per ICH Q1A(R2) guidelines demonstrate that lenvatinib mesylate is selectively labile under hydrolytic stress conditions (acidic and basic), producing a total of nine degradation products (L1–L9) [1]. Lenvatinib Impurity F is formed exclusively under hydrolytic conditions via cleavage of the quinoline carboxamide group; it is not observed under thermal, oxidative, or photolytic stress [1]. This contrasts with other lenvatinib impurities such as the N‑oxide impurity, which forms predominantly under oxidative conditions .

Forced Degradation Stability‑Indicating Method Hydrolysis

Regulatory and Bioanalytical Relevance: Dual Identity as Metabolite M30

Lenvatinib Impurity F is not only a process‑related impurity but also a human metabolite (designated M30) identified in a cross‑species mass balance study [1]. In human plasma, unchanged lenvatinib accounts for 97% of drug‑related radioactivity, whereas individual metabolites, including M30, are present at very low levels (<1% each) [1]. A validated LC‑MS/MS method for lenvatinib and its related impurities in rat plasma achieved a linear range of 10–200% of the expected plasma concentration with an R² value of 0.999 for all analytes, including Impurity F [2].

Metabolite Identification LC‑MS/MS Validation Bioanalysis

Analytical Benchmarking: Purity and Characterization Compliance

Commercially available Lenvatinib Impurity F reference standards are supplied with a minimum purity of 95% by HPLC and are accompanied by comprehensive characterization data including ¹H NMR, ¹³C NMR, and high‑resolution MS spectra . This level of characterization meets or exceeds the requirements for use in analytical method validation (AMV) and quality control for Abbreviated New Drug Applications (ANDAs) [1]. In contrast, many other lenvatinib impurities are offered with lower purity specifications or without full spectral documentation.

Reference Standard HPLC Purity NMR

Critical Application Scenarios for Lenvatinib Impurity F in Pharmaceutical Development and Quality Control


Stability‑Indicating HPLC Method Development for Lenvatinib Drug Products

Utilize Lenvatinib Impurity F as a hydrolytic degradation marker to establish system suitability criteria and resolution requirements in stability‑indicating HPLC methods. Its distinct retention time (typically later‑eluting than lenvatinib) and exclusive formation under hydrolytic stress [1] make it an ideal reference for forced degradation studies and long‑term stability testing of lenvatinib capsules and tablets.

Impurity Qualification for ANDA Submissions

Employ fully characterized Lenvatinib Impurity F (≥95% purity, with NMR/MS data ) as a reference standard to quantify and qualify this specified impurity in lenvatinib drug substances. Regulatory agencies require individual identification and control of each specified impurity above the identification threshold (0.1–0.5%), and using an authentic, well‑characterized standard ensures compliance with ICH Q3A/Q3B guidelines.

Bioanalytical Method Validation for Pharmacokinetic Studies

Incorporate Lenvatinib Impurity F (metabolite M30) into LC‑MS/MS bioanalytical methods for the simultaneous quantification of lenvatinib and its major metabolites in plasma. The validated method for rat plasma [2] demonstrates that Impurity F can be reliably separated and quantified with high precision (R²=0.999), supporting preclinical toxicokinetic and clinical pharmacology studies.

Process Development and Control of Hydrolytic Impurities

Use Lenvatinib Impurity F as a spiking standard to monitor and control hydrolytic degradation during lenvatinib API synthesis and formulation. Its formation under acidic or basic conditions [1] serves as an indicator of process robustness, enabling optimization of reaction pH, temperature, and drying steps to minimize impurity levels and meet pharmacopoeial acceptance criteria.

Quote Request

Request a Quote for Lenvatinib Impurity F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.